5-bromo-1-(difluoromethyl)-7-methyl-1H-indazole
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Overview
Description
5-Bromo-1-(difluoromethyl)-7-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(difluoromethyl)-7-methyl-1H-indazole typically involves the bromination of a suitable indazole precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, continuous flow reactors can be employed to ensure consistent product quality and yield. The use of tubular reactors for diazotization and bromination reactions can enhance the efficiency and safety of the process . This method allows for better control over reaction parameters and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(difluoromethyl)-7-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-1-(difluoromethyl)-7-methyl-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-bromo-1-(difluoromethyl)-7-methyl-1H-indazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-1-(difluoromethyl)-7-methyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and difluoromethyl groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7BrF2N2 |
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Molecular Weight |
261.07 g/mol |
IUPAC Name |
5-bromo-1-(difluoromethyl)-7-methylindazole |
InChI |
InChI=1S/C9H7BrF2N2/c1-5-2-7(10)3-6-4-13-14(8(5)6)9(11)12/h2-4,9H,1H3 |
InChI Key |
AEMAPQAESWPBDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(N=C2)C(F)F)Br |
Origin of Product |
United States |
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